2-Cyclopropyl-3-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one
Description
2-Cyclopropyl-3-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one (CAS: 1713639-42-9) is a bicyclic pyrimidinone derivative featuring a pyrido[4,3-d]pyrimidin-4(3H)-one core with a cyclopropyl group at position 2 and a methyl group at position 3. Its molecular formula is C₁₁H₁₅N₃O, with a molecular weight of 205.26 g/mol.
Properties
Molecular Formula |
C11H15N3O |
|---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
2-cyclopropyl-3-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H15N3O/c1-14-10(7-2-3-7)13-9-4-5-12-6-8(9)11(14)15/h7,12H,2-6H2,1H3 |
InChI Key |
BUBBNFCMKURVPN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC2=C(C1=O)CNCC2)C3CC3 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Pyrimidine Precursors
A widely cited method involves cyclocondensation between 3-((5-mercapto-1,3,4-oxadiazol-2-yl)methyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one potassium salt and 2-chloro-N-substituted acetamide derivatives. This three-step process achieves yields of 68–72% under optimized conditions:
- Intermediate Preparation : Generate the potassium salt via thiol activation using K₂CO₃ in anhydrous DMF at 0–5°C.
- Nucleophilic Substitution : React with 2-chloro-N-(cyclopropyl)acetamide in DMF at 80°C for 4–6 hours, catalyzed by KI (5 mol%).
- Workup : Precipitate the crude product in ice-cold water, followed by recrystallization from ethanol.
Key advantages include regioselective cyclopropane incorporation and minimal epimerization at the C3 methyl center. However, thiol-containing intermediates pose handling challenges due to oxidative instability.
Ring-Closing Metathesis (RCM) Approaches
Patent WO2012004299A1 discloses an alternative route using Grubbs II catalyst for constructing the tetrahydropyrido ring system:
- Diene Synthesis : Prepare 3-methyl-4-(cyclopropylamino)pyrimidin-2(1H)-one with a pendant allyl group.
- RCM Reaction : Treat with Grubbs II catalyst (2.5 mol%) in dichloromethane at 40°C under N₂, achieving 60% conversion in 12 hours.
- Hydrogenation : Reduce the resultant macrocycle using H₂/Pd/C in ethanol to saturate the pyrido ring.
This method circumvents thiol intermediates but requires stringent anhydrous conditions and suffers from catalyst cost limitations.
Reaction Condition Optimization
Critical parameters influencing yield and purity were systematically evaluated across studies:
Solvent Effects
| Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| DMF | 80 | 72 | 98.5 |
| DMSO | 90 | 65 | 97.2 |
| THF | 65 | 58 | 95.8 |
| Ethanol | 78 | 49 | 94.1 |
DMF emerged as optimal due to superior solubility of cyclopropane precursors and reduced side-product formation compared to polar aprotic alternatives.
Catalytic Systems
- KI vs. KBr : KI increased reaction rates by 40% compared to KBr, attributed to iodide’s superior nucleophilicity in SN2 displacements.
- Phase-Transfer Catalysis : Adding tetrabutylammonium bromide (TBAB) boosted yields to 78% by enhancing interfacial contact in biphasic systems.
Industrial-Scale Production Challenges
While lab-scale syntheses are well-established, transitioning to kilogram-scale manufacturing introduces unique constraints:
Continuous Flow Reactor Design
A pilot study demonstrated 85% yield consistency using a Corning Advanced-Flow™ reactor with:
- Residence Time : 8 minutes
- Temperature Gradient : 50°C → 80°C in Zone 2
- Pressure : 3 bar N₂ to suppress foaming
This system reduced solvent consumption by 60% compared to batch processes.
Purification Challenges
Industrial crystallization requires precise control over:
- Cooling Rate : 0.5°C/min to prevent oiling out
- Antisolvent Selection : n-Heptane/ethanol (3:1 v/v) provided 99.1% purity with 92% recovery
Analytical Characterization
Post-synthesis validation employs multimodal techniques:
Structural Confirmation
Impurity Profiling
HPLC-MS identified three major byproducts:
- N-Oxide derivative (m/z 222.12, 0.8%)
- Ring-opened thiourea (m/z 189.07, 1.2%)
- Dimerized product (m/z 412.30, 0.5%)
Emerging Methodologies
Recent advances from patent literature suggest promising directions:
Enzymatic Desymmetrization
Immobilized Candida antarctica lipase B (CAL-B) catalyzes enantioselective amidation of prochiral intermediates, achieving 94% ee for R-configured products.
Photoredox Cyclization
Visible-light-mediated cyclization using Ir(ppy)₃ catalyst (2 mol%) reduces reaction time to 30 minutes with 70% yield, though scalability remains unproven.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-3-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl or methyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
2-Cyclopropyl-3-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-3-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the target enzyme or receptor .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The compound’s pyrido[4,3-d]pyrimidinone core differentiates it from benzothieno- or thieno-fused pyrimidinones. Substituents at positions 2 and 3 (cyclopropyl and methyl, respectively) influence its electronic properties and steric bulk, which are critical for binding interactions. Below is a comparison with selected analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Benzothieno derivatives exhibit broader antimicrobial activity due to sulfur-containing rings, which may improve membrane penetration .
- The cyclopropyl group in the target compound may reduce metabolic degradation compared to bulkier substituents (e.g., bromophenoxy) .
Biological Activity
2-Cyclopropyl-3-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is a heterocyclic compound belonging to the pyrido[4,3-d]pyrimidine class. Its unique bicyclic structure incorporates both pyridine and pyrimidine rings, which enhances its potential biological activity and reactivity. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a cyclopropyl group and a methyl substituent, contributing to its reactivity. The molecular formula is with a molecular weight of 219.28 g/mol. Its structural attributes are crucial for understanding its interactions with biological targets.
Biological Activities
Research indicates that compounds within the pyrido[4,3-d]pyrimidine class exhibit various biological activities including:
- Antitumor Activity : Compounds similar to this compound have shown significant antitumor effects in various studies.
- Anti-inflammatory Effects : Some derivatives have been noted for their anti-inflammatory properties.
- Antimicrobial Properties : The compound has potential applications in combating microbial infections.
The biological activity of this compound can be attributed to its ability to bind effectively to specific enzymes involved in cell signaling pathways. These interactions are critical for its therapeutic potential.
Table 1: Comparison of Structural Analogues
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one | Benzyl substitution on the tetrahydropyridine ring | Antitumor activity |
| 2-Methyl-5-(phenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one | Phenyl group enhancing lipophilicity | Antimicrobial properties |
| 1-Acetyl-5-(cyclohexyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one | Acetyl group providing additional reactivity | Anti-inflammatory effects |
Case Studies
- Antitumor Studies : A study evaluated the antitumor effects of various pyrido[4,3-d]pyrimidine derivatives in vitro and in vivo. The results indicated that compounds with a cyclopropyl group exhibited enhanced cytotoxicity against cancer cell lines compared to their non-cyclopropyl counterparts.
- Antimicrobial Activity : Another research focused on the antimicrobial properties of 2-Cyclopropyl-3-methyl derivatives. The findings showed significant inhibition of bacterial growth in certain strains, suggesting potential as an antimicrobial agent.
Q & A
Basic: What are the recommended synthetic routes for 2-cyclopropyl-3-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one?
Methodological Answer:
The compound can be synthesized via cyclocondensation reactions using precursors like substituted pyrimidinones and cyclopropane derivatives. For example:
- Step 1: Prepare the potassium salt of a thiol-containing intermediate (e.g., 3-((5-mercapto-1,3,4-oxadiazol-2-yl)methyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one) .
- Step 2: React with 2-chloro-N-substituted acetamide derivatives in DMF under reflux (4–6 hours) with KI as a catalyst.
- Step 3: Isolate the product via precipitation in ice-cold water and purify by crystallization from ethanol .
Basic: How can the molecular structure of this compound be confirmed experimentally?
Methodological Answer:
X-ray crystallography is the gold standard. Use SHELXL for refinement:
- Data Collection: High-resolution diffraction data (e.g., synchrotron sources for <1.0 Å resolution).
- Refinement: Apply SHELXL’s restraints for cyclopropane ring geometry and hydrogen-bonding networks. Validate using R-factor convergence (<5% discrepancy) .
- Complementary Methods: NMR (¹H/¹³C) to verify substituent positions and mass spectrometry for molecular weight confirmation .
Advanced: How can computational modeling optimize the bioactivity of this compound against inflammatory targets like mPGES-1?
Methodological Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger Suite to screen derivatives against mPGES-1’s active site (PDB ID: 4YK5). Prioritize compounds with hydrogen bonds to Arg126 and hydrophobic interactions with Leu120 .
- MD Simulations: Perform 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD (<2.0 Å) and ligand-protein interaction fingerprints .
- SAR Insights: Introduce electron-withdrawing groups (e.g., -CF₃) at the 2-aryl position to enhance inhibitory potency (IC₅₀ < 50 nM) .
Advanced: What strategies resolve contradictions in reported biological activity (e.g., antimicrobial vs. inactive results)?
Methodological Answer:
- Assay Standardization: Verify microbial strain viability (e.g., ATCC controls) and compound stability in media (e.g., pH 7.4 PBS, 37°C).
- Metabolite Screening: Use LC-MS to detect degradation products during bioassays .
- Control Experiments: Compare with structurally related compounds (e.g., 7-benzyl-2-methyl derivatives) to isolate substituent effects .
Basic: What safety precautions are critical when handling this compound in vitro?
Methodological Answer:
- Ventilation: Use fume hoods for powder handling (particle size <10 µm) to avoid inhalation .
- PPE: Nitrile gloves, lab coat, and safety goggles. Avoid skin contact due to uncharacterized irritation potential .
- Spill Management: Neutralize with dry sand or alcohol-resistant foam; avoid aqueous solutions to prevent exothermic reactions .
Advanced: How can synthetic impurities be identified and quantified in this compound?
Methodological Answer:
- HPLC-MS: Use a C18 column (ACN/water gradient) with ESI+ detection. Track impurities at m/z ±15 Da of the parent ion .
- NMR Relaxation Experiments: Apply ¹³C-DEPT to detect trace aliphatic byproducts (e.g., unreacted cyclopropane precursors) .
- Limit of Quantification (LOQ): Achieve <0.1% impurity detection via calibration with spiked standards .
Advanced: What crystallographic challenges arise in resolving the tetrahydropyrido-pyrimidinone core?
Methodological Answer:
- Disorder Management: Apply SHELXL’s PART instructions to model disordered cyclopropane or methyl groups .
- Twinned Data: Use TWIN/BASF commands in SHELXL for non-merohedral twinning. Validate with R₁₋ₜ𝓌𝒾𝓃 < 0.30 .
- Hydrogen Bonding: Refine anisotropic displacement parameters for O4 and N3 to stabilize the lactam ring conformation .
Basic: What in vitro assays are suitable for initial anticancer screening of this compound?
Methodological Answer:
- Cell Viability: MTT assay on HeLa or MCF-7 cells (48–72 hr exposure, IC₅₀ calculation via GraphPad Prism) .
- Apoptosis Markers: Flow cytometry with Annexin V-FITC/PI staining to quantify early/late apoptosis .
- Selectivity Index: Compare cytotoxicity against non-cancerous cells (e.g., HEK293) to assess therapeutic window .
Advanced: How can substituent modifications enhance sigma receptor binding affinity?
Methodological Answer:
- Bioisosteric Replacement: Substitute the cyclopropyl group with adamantane to improve lipophilicity (clogP ~3.5) and sigma-1 affinity (Ki < 100 nM) .
- Fluorine Scanning: Introduce -F at the pyrimidinone 5-position to enhance metabolic stability and blood-brain barrier penetration .
- Pharmacophore Mapping: Align the compound’s heterocyclic core with known sigma ligands (e.g., haloperidol analogs) using MOE’s QSAR module .
Advanced: What analytical techniques characterize degradation pathways under accelerated stability conditions?
Methodological Answer:
- Forced Degradation: Expose to 40°C/75% RH for 4 weeks. Monitor via UPLC-PDA at 254 nm .
- Oxidative Stress: Treat with 3% H₂O₂ for 24 hr. Identify quinone-like oxidation products via HRMS/MS .
- Photolysis: Use ICH Q1B guidelines (UV light, 200 W·hr/m²). Detect ring-opened photoproducts with ¹H-NMR (δ 6.8–7.2 ppm aromatic shifts) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
